Methyl 2-(3-methoxy-4-methylphenyl)acetate
Overview
Description
Methyl 2-(3-methoxy-4-methylphenyl)acetate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a methyl ester derivative of phenylacetic acid, characterized by the presence of a methoxy group and a methyl group on the aromatic ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methoxy-4-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-4-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxy-4-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.
Reduction: Formation of 3-methoxy-4-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(3-methoxy-4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxy-4-methylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological receptors or enzymes. The aromatic ring allows for potential interactions with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar structure but lacks the methyl group on the aromatic ring.
Methyl 3-methoxyphenylacetate: Similar structure but lacks the methyl group on the aromatic ring.
Methyl 2-methoxyphenylacetate: Similar structure but lacks both the methyl and methoxy groups on the aromatic ring.
Uniqueness
Methyl 2-(3-methoxy-4-methylphenyl)acetate is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 2-(3-methoxy-4-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-4-5-9(6-10(8)13-2)7-11(12)14-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNYYKXPWLRGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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